molecular formula C12H16ClNO3 B8707698 Isopropyl 5-chloro-6-isopropoxynicotinate

Isopropyl 5-chloro-6-isopropoxynicotinate

Cat. No. B8707698
M. Wt: 257.71 g/mol
InChI Key: DZGWJMMDFNFBBH-UHFFFAOYSA-N
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Patent
US08324254B2

Procedure details

5-Chloro-6-hydroxy-3-pyridinecarboxylic acid (1 g, 5.76 mmol) was suspended in toluene (200 ml) and treated with silver carbonate (3.97 g, 14.40 mmol) and 2-iodopropane (3.46 ml, 34.6 mmol) and stirred at RT in the dark for 3 days. Added further 2-iodopropane (3 ml) and stirred for 24 hours. Added EtOAc (200 ml) and washed with water (200 ml) and saturated NaHCO3 (50 ml) followed by water (200 ml). Dried over MgSO4 and evaporated off the solvent to yield 1.0 g of the title compound as a clear, colourless oil used without further characterisation.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
3.46 mL
Type
reactant
Reaction Step Four
Quantity
3.97 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([OH:11])=[O:10])[CH:5]=[N:6][C:7]=1[OH:8].I[CH:13]([CH3:15])[CH3:14].[C:16]1(C)[CH:21]=CC=C[CH:17]=1>C(=O)([O-])[O-].[Ag+2]>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH:16]([CH3:21])[CH3:17])=[O:10])[CH:5]=[N:6][C:7]=1[O:8][CH:13]([CH3:15])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=NC1O)C(=O)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
IC(C)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
3.46 mL
Type
reactant
Smiles
IC(C)C
Name
Quantity
3.97 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT in the dark for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 24 hours
Duration
24 h
WASH
Type
WASH
Details
Added EtOAc (200 ml) and washed with water (200 ml) and saturated NaHCO3 (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated off the solvent

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC=1C=C(C=NC1OC(C)C)C(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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